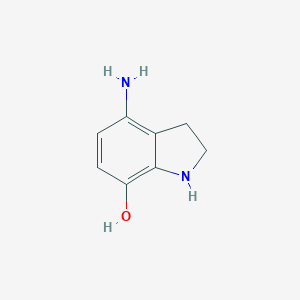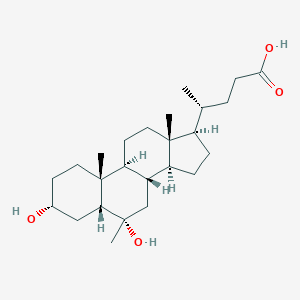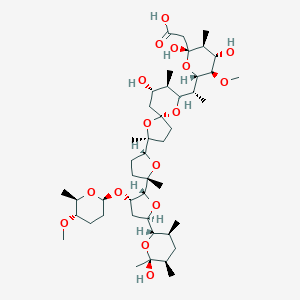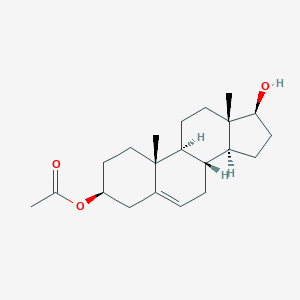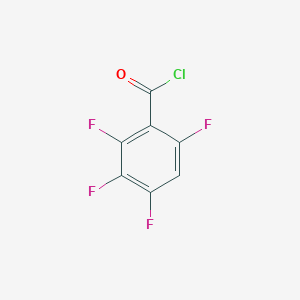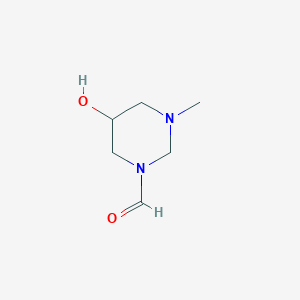
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde, also known as DMHD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMHD is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is a colorless liquid that is soluble in water and has a molecular weight of 129.12 g/mol.
Wirkmechanismus
The exact mechanism of action of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde is not fully understood. However, it is believed to exert its biological activity through the formation of reactive oxygen species and the inhibition of key enzymes involved in cellular processes.
Biochemische Und Physiologische Effekte
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its antibacterial, antifungal, and antiviral activity against a variety of pathogens. It has also been shown to exhibit neuroprotective and anti-inflammatory effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde. One area of interest is the development of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde-based materials with improved properties for electronic and optical applications. Another area of interest is the investigation of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde as a potential drug candidate for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde and its potential applications in environmental science.
Synthesemethoden
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde can be synthesized through a multistep process starting from 5-methyl-1,3-diazinane-2,4-dione. The first step involves the reaction of 5-methyl-1,3-diazinane-2,4-dione with hydroxylamine hydrochloride to form 5-hydroxy-3-methyl-1,3-diazinane-2,4-dione. This intermediate is then further reacted with paraformaldehyde in the presence of sodium hydroxide to form 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been shown to exhibit antibacterial, antifungal, and antiviral properties. It has also been investigated as a potential drug candidate for the treatment of cancer and neurological disorders.
In materials science, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. These materials have potential applications in electronic devices, sensors, and photovoltaic cells.
In environmental science, 5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde has been studied for its potential use as a biodegradable solvent and as a catalyst for the degradation of organic pollutants.
Eigenschaften
CAS-Nummer |
111280-65-0 |
|---|---|
Produktname |
5-Hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde |
Molekularformel |
C6H12N2O2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
5-hydroxy-3-methyl-1,3-diazinane-1-carbaldehyde |
InChI |
InChI=1S/C6H12N2O2/c1-7-2-6(10)3-8(4-7)5-9/h5-6,10H,2-4H2,1H3 |
InChI-Schlüssel |
ZHNLRBYUSFWZNP-UHFFFAOYSA-N |
SMILES |
CN1CC(CN(C1)C=O)O |
Kanonische SMILES |
CN1CC(CN(C1)C=O)O |
Synonyme |
1(2H)-Pyrimidinecarboxaldehyde, tetrahydro-5-hydroxy-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)
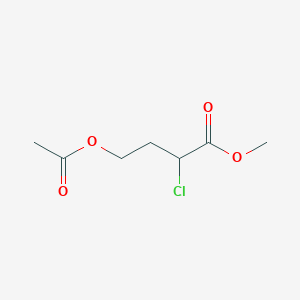
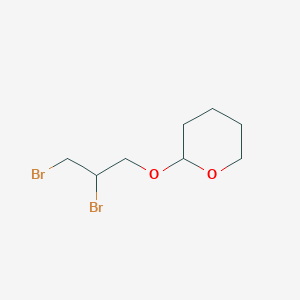
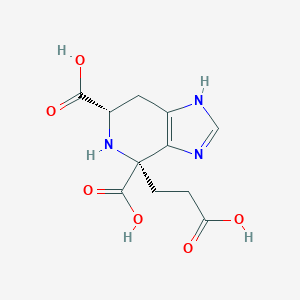
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)
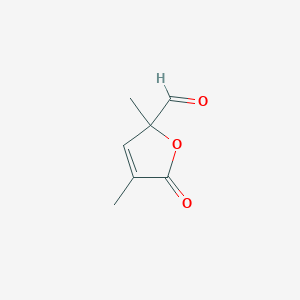
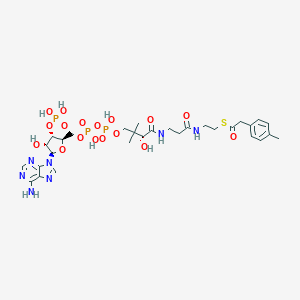
![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
